![molecular formula C18H27NO3 B4812719 2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B4812719.png)
2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
Overview
Description
2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide is an organic compound with a complex structure that includes an ethylphenoxy group, a methyl group, and a tetrahydrofuran ring
Preparation Methods
The synthesis of 2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide typically involves multiple steps. One common method involves the reaction of 4-ethylphenol with an appropriate alkylating agent to introduce the ethyl group. This is followed by the formation of the amide bond through the reaction of the resulting intermediate with a suitable amine, such as 1-(tetrahydrofuran-2-yl)ethylamine. The reaction conditions often include the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interaction of similar compounds with biological systems, potentially leading to the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and the ethylphenoxy group play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide include:
2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(1-piperidinyl)ethyl]propanamide: This compound has a similar structure but includes a methoxyphenyl group and a piperidinyl group.
2-(4-ethylphenoxy)-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)acetamide: This compound features a trichloroethyl group and a methoxyanilino group, making it distinct in its chemical properties
These comparisons highlight the unique structural features of this compound, particularly its tetrahydrofuran ring and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-2-methyl-N-[1-(oxolan-2-yl)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-5-14-8-10-15(11-9-14)22-18(3,4)17(20)19-13(2)16-7-6-12-21-16/h8-11,13,16H,5-7,12H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGUFRPRAGTPGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)(C)C(=O)NC(C)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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